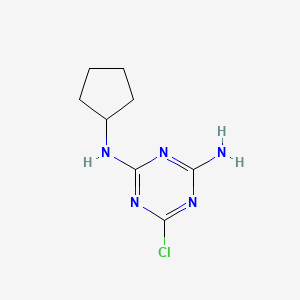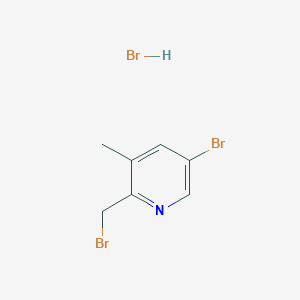
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide is an organic compound with the molecular formula C7H7Br3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine atoms at the 5 and 2 positions, a bromomethyl group at the 2 position, and a methyl group at the 3 position of the pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide typically involves the bromination of 3-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the reaction of 3-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of debrominated pyridine derivatives.
科学研究应用
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The presence of bromine atoms also makes the compound susceptible to oxidative and reductive transformations. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which activate the pyridine ring towards nucleophilic attack.
相似化合物的比较
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but contains an iodine atom instead of a bromomethyl group.
5-Bromo-2-methylpyrimidine: Lacks the bromomethyl group but has a similar bromine substitution pattern.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a bromomethyl group.
Uniqueness
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
属性
分子式 |
C7H8Br3N |
|---|---|
分子量 |
345.86 g/mol |
IUPAC 名称 |
5-bromo-2-(bromomethyl)-3-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H7Br2N.BrH/c1-5-2-6(9)4-10-7(5)3-8;/h2,4H,3H2,1H3;1H |
InChI 键 |
BWADUZHXHZFWOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1CBr)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


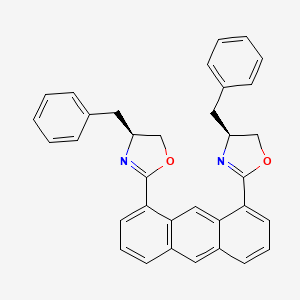
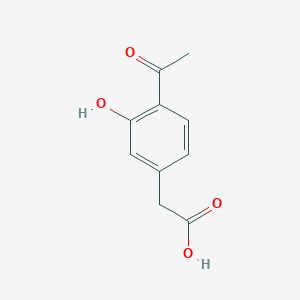
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

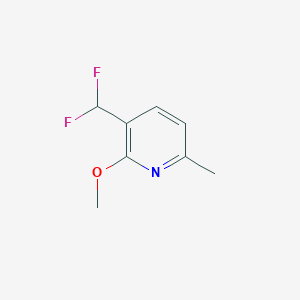

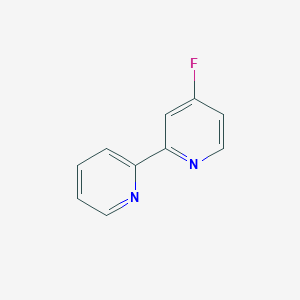
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

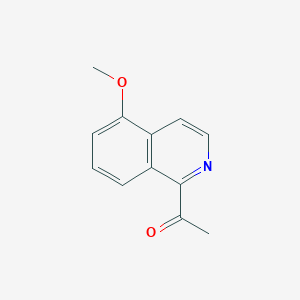
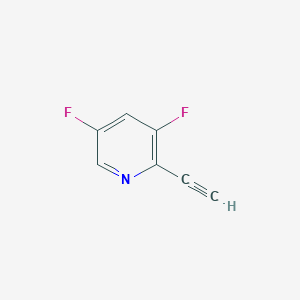
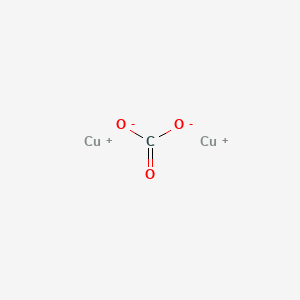
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
